

Spectroscopic Data Analysis of Cephalotaxine: A Technical Guide

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Compound of Interest

Compound Name: Cephalotaxine

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Introduction

Cephalotaxine, a tetracyclic alkaloid isolated from plants of the *Cephalotaxus* genus, serves as the structural backbone for a class of potent antileukemic compounds, including harringtonine and homoharringtonine.[1] The structural elucidation and purity assessment of **Cephalotaxine** and its derivatives are critically dependent on modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This technical guide provides an in-depth overview of the spectroscopic data analysis of **Cephalotaxine**, including tabulated NMR data, detailed experimental protocols, and a visual representation of the analytical workflow.

Spectroscopic Data

The structural confirmation of **Cephalotaxine** relies on the comprehensive analysis of its 1D and 2D NMR spectra, in conjunction with mass spectrometric data.

Nuclear Magnetic Resonance (NMR) Data

The ^1H and ^{13}C NMR chemical shifts of **Cephalotaxine** are typically recorded in deuterated chloroform (CDCl_3). The following tables summarize the assigned chemical shifts.

Table 1: ^1H NMR Spectroscopic Data for **Cephalotaxine** (in CDCl_3)

Position	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) in Hz
1 α	1.85	m	13.5, 8.5
1 β	2.85	dt	
2	3.05	m	8.0
3	4.25	d	
4 α	2.05	m	
4 β	2.30	m	
5 α	2.60	m	
5 β	3.10	m	
7	6.75	s	
10	6.65	s	
11-OCH ₃	3.85	s	
12, 13-O-CH ₂ -O-	5.90	s	
14 α	4.80	d	6.0
14 β	4.95	d	6.0

Table 2: ¹³C NMR Spectroscopic Data for **Cephalotaxine** (in CDCl₃)

Position	Chemical Shift (δ) ppm
1	34.5
2	53.5
3	77.5
4	29.0
5	53.0
6a	129.5
7	108.0
8	146.0
9	146.5
10	102.0
11	132.0
12	101.0
13a	124.0
14	70.0
OCH ₃	56.0

Mass Spectrometry (MS) Data

Electrospray ionization (ESI) is a soft ionization technique commonly used for the analysis of alkaloids like **Cephalotaxine**, typically yielding a prominent protonated molecular ion $[M+H]^+$. Tandem mass spectrometry (MS/MS) provides valuable structural information through characteristic fragmentation patterns.

The ESI-MS spectrum of **Cephalotaxine** shows a base peak at m/z 316, corresponding to the $[M+H]^+$ ion.^[2] The MS/MS spectrum of this precursor ion reveals characteristic fragment ions that aid in structural confirmation.^[3]

Table 3: ESI-MS/MS Fragmentation Data for **Cephalotaxine**

Precursor Ion (m/z)	Fragment Ions (m/z)	Proposed Neutral Loss
316	298	H ₂ O
316	284	CH ₂ O
316	256	C ₂ H ₄ O ₂

Experimental Protocols

The following sections outline generalized yet detailed methodologies for the acquisition of NMR and MS data for **Cephalotaxine**.

NMR Spectroscopy Protocol

A standard approach for the NMR analysis of alkaloids like **Cephalotaxine** involves dissolving the sample in a deuterated solvent and acquiring a series of 1D and 2D NMR spectra.[\[4\]](#)

Sample Preparation:

- Weigh approximately 5-10 mg of purified **Cephalotaxine**.
- Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

- Instrument: A high-field NMR spectrometer (e.g., 500 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
- 1D ¹H NMR:
 - Pulse sequence: Standard single-pulse experiment (e.g., zg30).
 - Spectral width: ~16 ppm.
 - Acquisition time: ~3-4 seconds.

- Relaxation delay: 1-2 seconds.
- Number of scans: 16-64.
- 1D ^{13}C NMR:
 - Pulse sequence: Proton-decoupled ^{13}C experiment (e.g., zgpg30).
 - Spectral width: ~240 ppm.
 - Acquisition time: ~1-2 seconds.
 - Relaxation delay: 2 seconds.
 - Number of scans: 1024 or more, depending on sample concentration.
- 2D NMR (COSY, HSQC, HMBC):
 - Employ standard pulse sequences provided by the spectrometer manufacturer.
 - Optimize acquisition parameters (e.g., spectral widths, number of increments, number of scans) to achieve adequate resolution and signal-to-noise ratio.

Data Processing:

- Apply Fourier transformation to the acquired free induction decays (FIDs).
- Phase correct the spectra.
- Calibrate the chemical shift scale using the TMS signal ($\delta = 0.00$ ppm for ^1H and ^{13}C).
- Integrate the signals in the ^1H NMR spectrum.
- Analyze the coupling patterns in the ^1H NMR spectrum.
- Correlate signals in the 2D spectra to assign all proton and carbon resonances.

Mass Spectrometry Protocol

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a powerful technique for the analysis of **Cephalotaxine** in complex mixtures.[2][3]

Sample Preparation:

- Prepare a stock solution of **Cephalotaxine** in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
- Further dilute the stock solution with the initial mobile phase to a working concentration suitable for MS analysis (e.g., 1-10 µg/mL).
- Filter the sample through a 0.22 µm syringe filter before injection.

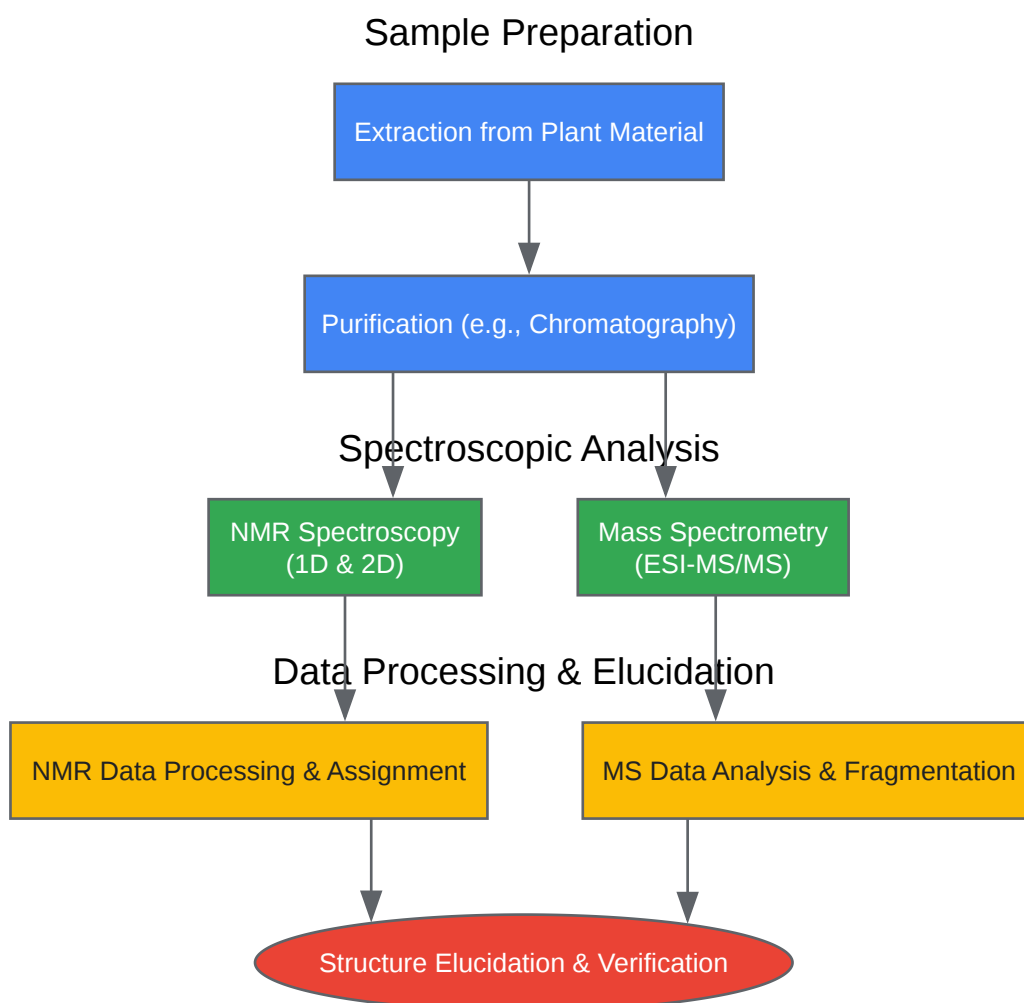
LC-MS/MS Conditions:

- HPLC System: A standard HPLC system with a binary pump and autosampler.
- Column: A C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm particle size).
- Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid. A typical gradient might be: 0-2 min, 10% B; 2-15 min, 10-90% B; 15-18 min, 90% B; 18-20 min, 10% B.
- Flow Rate: 0.2-0.4 mL/min.
- Mass Spectrometer: A tandem mass spectrometer (e.g., quadrupole time-of-flight or triple quadrupole) equipped with an electrospray ionization (ESI) source.
- Ionization Mode: Positive ion mode.
- MS Parameters:
 - Capillary voltage: 3.5-4.5 kV.
 - Nebulizer gas pressure: 30-40 psi.
 - Drying gas flow: 8-10 L/min.

- Drying gas temperature: 300-350 °C.
- MS/MS Analysis:
 - Select the $[M+H]^+$ ion of **Cephalotaxine** (m/z 316) as the precursor ion.
 - Apply collision-induced dissociation (CID) with an appropriate collision energy to generate fragment ions.

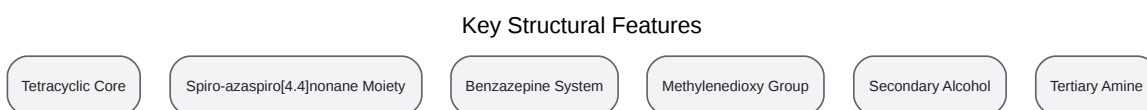
Visualizations

The following diagrams illustrate the general workflow for the spectroscopic analysis of **Cephalotaxine** and its basic chemical structure.



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Caption: General workflow for the spectroscopic analysis of **Cephalotaxine**.



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Caption: Chemical structure of **Cephalotaxine** highlighting key functional groups.

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